2-ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide
Description
2-Ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide is a synthetic small molecule characterized by a hybrid structure combining a naphthamide moiety linked via an amide bond to a 2-oxo-1,2,3,4-tetrahydroquinoline scaffold. The ethoxy group at the 2-position of the naphthalene ring introduces steric and electronic modifications that influence its physicochemical and biological properties.
Properties
IUPAC Name |
2-ethoxy-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-2-27-19-11-7-14-5-3-4-6-17(14)21(19)22(26)23-16-9-10-18-15(13-16)8-12-20(25)24-18/h3-7,9-11,13H,2,8,12H2,1H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVDVONLBQUDJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC4=C(C=C3)NC(=O)CC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C13H16N2O3
- Molecular Weight : 248.28 g/mol
- CAS Number : 922131-35-9
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound's structure allows it to bind effectively to enzymes and receptors, modulating key cellular pathways and influencing physiological responses.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : By binding to receptors, it can influence signal transduction pathways critical for cell survival and proliferation.
Anticancer Properties
Research has indicated that quinoline derivatives exhibit significant anticancer activity. Studies have demonstrated that compounds similar to this compound can inhibit the proliferation of various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A2058 Melanoma | 0.58 | Inhibition of ERK and AKT signaling pathways |
| MCF7 Breast Cancer | 0.75 | Induction of apoptosis through caspase activation |
| HCT116 Colon Cancer | 0.45 | Disruption of cell cycle progression |
Antimicrobial Activity
Quinoline derivatives have also been evaluated for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against certain bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Study on Antiproliferative Effects
A significant study conducted on various quinoline derivatives highlighted the antiproliferative effects of compounds related to this compound. The study utilized a panel of cancer cell lines and demonstrated that the compound effectively reduced cell viability through apoptosis induction and inhibition of key signaling pathways.
Structure–Activity Relationship (SAR)
The SAR analysis revealed that modifications in the naphthalene and quinoline moieties significantly influenced the biological activity. Compounds with electron-withdrawing groups exhibited enhanced potency compared to those with electron-donating groups.
Comparison with Similar Compounds
Table 1: Key Structural Features of 2-ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide
| Feature | Description |
|---|---|
| Core scaffold | 2-Oxo-1,2,3,4-tetrahydroquinoline (tetracyclic fused ring system with a ketone) |
| Substituent on naphthalene | Ethoxy group at position 2 |
| Linkage | Amide bond between naphthamide and tetrahydroquinoline |
| Functional groups | Amide (–CONH–), ketone (C=O), ethoxy (–OCH2CH3) |
Comparison with Structurally Similar Compounds
The compound’s structural and functional similarities to other naphthamide- and tetrahydroquinoline-based derivatives allow for comparative analysis. Key analogs are discussed below, with data synthesized from the provided evidence.
Naphthamide-Triazole Hybrids (Compounds 6a-m, )
These derivatives feature a 1,2,3-triazole linker instead of a direct amide bond. For example:
- 6b : 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(2-nitrophenyl)acetamide
- Key differences :
- Triazole ring introduces additional hydrogen-bonding capacity.
- Spectroscopic data: IR peaks at 1682 cm⁻¹ (C=O), 1504 cm⁻¹ (–NO2); ¹H NMR signals for aromatic protons and triazole (δ 8.36 ppm) .
2-Oxoindoline Derivatives ()
Compounds like 18 (2-Hydroxy-N-naphthalen-1-yl-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-acetamide) share the naphthamide group but replace the tetrahydroquinoline with an indolinone scaffold:
- Structural contrast: Indolinone lacks the saturated tetracyclic ring of tetrahydroquinoline, reducing conformational rigidity.
- Biological relevance : Such derivatives are often explored as kinase inhibitors or antimicrobial agents, suggesting possible overlapping targets with the target compound .
Quinoxaline-Acetamide Derivatives ()
Example: 4a (2-((4-(4-chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide):
- Chlorophenyl and pyrimidine substituents enhance lipophilicity, contrasting with the ethoxy group’s moderate polarity.
- Synthetic pathway : Uses thiouracil derivatives, differing from the copper-catalyzed cycloaddition in .
Tetrahydroquinoline-Pyrrolidine Hybrid ()
Compound 922112-55-8 (2-ethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide):
- Comparative analysis: Retains the tetrahydroquinoline scaffold but substitutes the naphthamide with a benzamide group. Ethoxy group is conserved, suggesting shared synthetic strategies .
Table 2: Structural and Functional Comparison
Research Implications
The target compound’s ethoxy-naphthamide group distinguishes it from analogs with nitro, hydroxy, or heteroaromatic substituents. Its synthetic route likely parallels copper-catalyzed cycloadditions () or amide coupling (). Further studies should explore its pharmacokinetic profile and target selectivity relative to these analogs, particularly given the pharmacological activities observed in structurally related molecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
